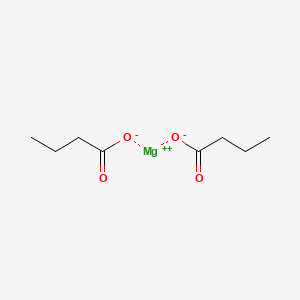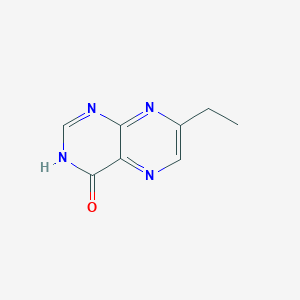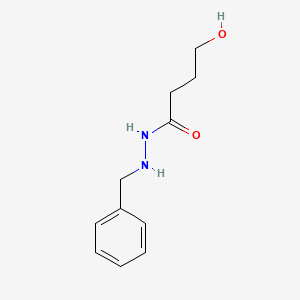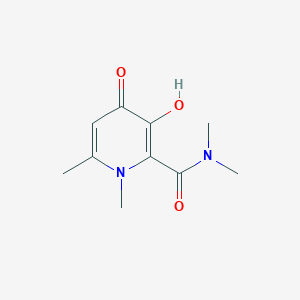
3-hydroxy-N,N,1,6-tetramethyl-4-oxopyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-N,N,1,6-tetramethyl-4-oxopyridine-2-carboxamide is an organic compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N,N,1,6-tetramethyl-4-oxopyridine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylpyridine with formaldehyde and a secondary amine under acidic conditions to form the intermediate compound. This intermediate is then subjected to oxidation and further reactions to introduce the hydroxy and carboxamide groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. Common reagents used in the industrial synthesis include formaldehyde, secondary amines, and oxidizing agents.
Analyse Des Réactions Chimiques
Types of Reactions
3-hydroxy-N,N,1,6-tetramethyl-4-oxopyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-hydroxy-N,N,1,6-tetramethyl-4-oxopyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-hydroxy-N,N,1,6-tetramethyl-4-oxopyridine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular pathways to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPOL): Known for its antioxidant properties.
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): Widely used as a catalyst in organic synthesis.
Uniqueness
3-hydroxy-N,N,1,6-tetramethyl-4-oxopyridine-2-carboxamide is unique due to its specific functional groups and structure, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C10H14N2O3 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
3-hydroxy-N,N,1,6-tetramethyl-4-oxopyridine-2-carboxamide |
InChI |
InChI=1S/C10H14N2O3/c1-6-5-7(13)9(14)8(12(6)4)10(15)11(2)3/h5,14H,1-4H3 |
Clé InChI |
AHBOKWKTMIEAQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=C(N1C)C(=O)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid](/img/structure/B13809780.png)
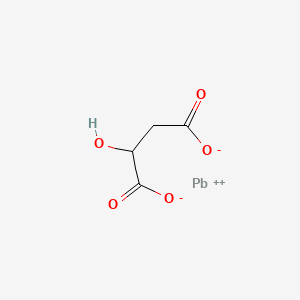
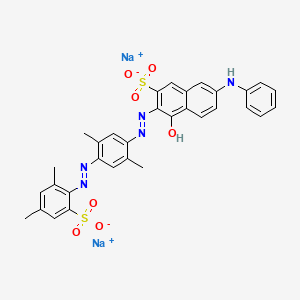
![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)
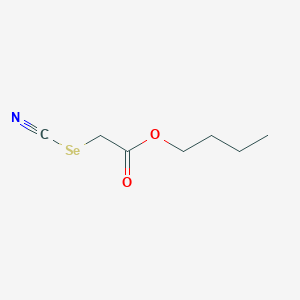
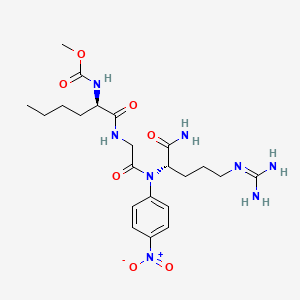
![(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)
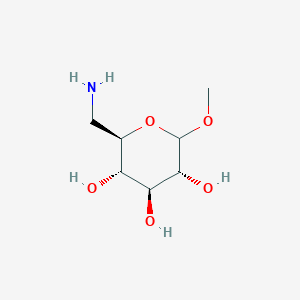
![1,5-Dioxaspiro[5.5]undecane, 8,8,10-trimethyl-](/img/structure/B13809836.png)

